ethyl 3aH-indene-2-carboxylate
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Overview
Description
Ethyl 3aH-indene-2-carboxylate is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring this compound is characterized by the presence of an ethyl ester group at the 2-position of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3aH-indene-2-carboxylate typically involves the esterification of indene-2-carboxylic acid. One common method is the Fischer esterification, where indene-2-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Indene-2-carboxylic acid+EthanolH2SO4Ethyl 3aH-indene-2-carboxylate+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3aH-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form indene-2-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Indene-2-carboxylic acid.
Reduction: Ethyl 3aH-indene-2-carbinol.
Substitution: Halogenated or nitrated indene derivatives.
Scientific Research Applications
Ethyl 3aH-indene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3aH-indene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 3aH-indene-2-carboxylate can be compared with other indene derivatives, such as:
Indene-2-carboxylic acid: Lacks the ethyl ester group, making it more acidic and less lipophilic.
Mthis compound: Similar structure but with a methyl ester group, which may affect its reactivity and solubility.
Indene-2-carbinol: Contains a hydroxyl group instead of an ester, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3aH-indene-2-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-2-14-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-9H,2H2,1H3 |
InChI Key |
XSFUVXFWCOXDQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2C=CC=CC2=C1 |
Origin of Product |
United States |
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